molecular formula C32H22Cl6N6O3 B5604440 dione

dione

Cat. No.: B5604440
M. Wt: 751.3 g/mol
InChI Key: ZMRWHIBHQGPKIU-MHWRWJLKSA-N
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Description

Indane-1,3-dione is a privileged chemical scaffold and versatile building block in advanced organic synthesis and materials science . Its high-purity form is critical for developing novel compounds in multiple research fields. In medicinal chemistry and biosensing, the indane-1,3-dione core is a key intermediate for designing biologically active molecules and serves as a precursor for fluorescent pH sensors, exhibiting clear colorimetric and fluorescent changes in basic conditions for optical sensing applications . In organic electronics and photopolymerization, its strong electron-accepting properties make it invaluable. The active methylene group readily undergoes Knoevenagel condensation with donors like malononitrile, enabling the synthesis of dyes for solar cells, chromophores for non-linear optics (NLO), and efficient photoinitiators . The compound can also be chemically engineered to form complex structures like bis-thiazoles and bis-thiazolidinones, which are explored for their antimicrobial and antitumor activities, or self-condense to form bindone, an even stronger electron acceptor . Researchers value indane-1,3-dione for its synthetic flexibility, which facilitates the exploration of structure-activity relationships and the development of new functional materials. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

5-(2,4-dichlorophenyl)-3-[2-[(7E)-3-(2,4-dichlorophenyl)-7-[(2,4-dichlorophenyl)methylidene]-3a,4,5,6-tetrahydro-3H-indazol-2-yl]-2-oxoethyl]-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H22Cl6N6O3/c33-17-5-4-15(22(36)11-17)10-16-2-1-3-21-27(16)40-44(29(21)20-8-6-18(34)12-23(20)37)26(45)14-42-30-28(39-41-42)31(46)43(32(30)47)25-9-7-19(35)13-24(25)38/h4-13,21,28-30H,1-3,14H2/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMRWHIBHQGPKIU-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(N(N=C2C(=CC3=C(C=C(C=C3)Cl)Cl)C1)C(=O)CN4C5C(C(=O)N(C5=O)C6=C(C=C(C=C6)Cl)Cl)N=N4)C7=C(C=C(C=C7)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2C(N(N=C2/C(=C/C3=C(C=C(C=C3)Cl)Cl)/C1)C(=O)CN4C5C(C(=O)N(C5=O)C6=C(C=C(C=C6)Cl)Cl)N=N4)C7=C(C=C(C=C7)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H22Cl6N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

751.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Dione compounds can be synthesized through various methods. One common approach involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . Another method includes the Diels–Alder reaction between diphenylbenzo[c]furan and cyclopent-4-ene-1,3-dione, resulting in the formation of a diphenylbenzo[c]furan-cyclopent-4-ene-1,3-dione adduct .

Industrial Production Methods

Industrial production of this compound compounds often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. For example, the synthesis of isoindoline-1,3-dione derivatives can be achieved through the coupled oxidation of imidazoles and tetraynes . This method involves the formation of multiple C–C and C–O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions.

Chemical Reactions Analysis

Types of Reactions

Dione compounds undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound compounds include:

Major Products Formed

The major products formed from the reactions of this compound compounds depend on the specific reaction conditions and reagents used. For example, the oxidation of isoindoline-1,3-dione can lead to the formation of more complex heterocyclic structures, while reduction can yield alcohol derivatives .

Scientific Research Applications

Synthetic Chemistry Applications

Indane-1,3-Dione
Indane-1,3-dione serves as a crucial building block in synthetic organic chemistry. Its derivatives are utilized in:

  • Biosensing : Indane-1,3-dione derivatives have been incorporated into biosensors for detecting biomolecules due to their fluorescent properties.
  • Bioimaging : The compound is also used in bioimaging applications, aiding in the visualization of cellular processes.
  • Electronics : It plays a role in the development of organic electronic materials, particularly in photopolymerization processes .

The versatility of indane-1,3-dione is attributed to its ability to undergo various chemical modifications and reactions, making it a valuable scaffold for creating diverse molecular architectures.

ApplicationDescription
BiosensingUsed for detecting biomolecules through fluorescence.
BioimagingAids in visualization of cellular processes.
ElectronicsImportant for organic electronic materials and photopolymerization.

Biological Applications

Quinoline-5,8-Dione
Quinoline-5,8-diones have been extensively studied for their biological activities:

  • Anticancer Activity : These compounds exhibit significant antiproliferative effects against various cancer cell lines.
  • Antimicrobial Properties : They demonstrate antibacterial, antifungal, and antiviral activities, making them potential candidates for drug development.
  • Therapeutic Potential : Continued research aims to explore their mechanisms of action and optimize their efficacy for therapeutic applications .

The comprehensive evaluation of quinoline-5,8-dione derivatives highlights their potential as novel therapeutic agents.

Biological ActivityDescription
AnticancerSignificant effects against various cancer cell lines.
AntimicrobialExhibits antibacterial, antifungal, and antiviral properties.
Therapeutic PotentialOngoing research into mechanisms and optimization for drug development.

Environmental Monitoring Applications

The DIONE project has highlighted the integration of Earth Observation (EO) data with citizen science (CS) data for environmental monitoring:

  • Vegetation Monitoring : EO data assists in tracking vegetation changes over time.
  • Natural Hazards Applications : The project supports monitoring natural disasters and assessing risks.
  • Urban Monitoring : It aids in managing urban environments by analyzing land use changes and urban sprawl .

The this compound project's findings emphasize the importance of combining EO and CS data for effective environmental management.

Environmental ApplicationDescription
Vegetation MonitoringTracks changes in vegetation over time using EO data.
Natural HazardsSupports monitoring and assessment of natural disasters.
Urban MonitoringAnalyzes land use changes and urban sprawl for better management.

Mechanism of Action

The mechanism of action of dione compounds varies depending on their specific structure and application. For example, thiazolidinethis compound compounds exert their hypoglycemic effects by activating peroxisome proliferator-activated receptors (PPARs), specifically PPARγ. This activation leads to increased transcription of genes involved in glucose and lipid metabolism, resulting in improved insulin sensitivity and reduced blood glucose levels .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclopentane-1,2-Dione vs. 1,3-Diones

  • Acidity (pKa): Cyclopentane-1,2-dione (pKa ≈ 8.6) is significantly less acidic than 1,3-diones (pKa ∼4.0), reflecting differences in resonance stabilization of the enolate intermediates .
  • Hydrogen Bonding: X-ray crystallography reveals that 1,2-diones form dimeric structures via two-point hydrogen bonds, mimicking carboxylic acids. In contrast, 1,3-diones lack this geometry, leading to weaker intermolecular interactions .
  • Tautomerism: IR and NMR studies show faster tautomeric exchange in 1,3-diones compared to 1,2-diones, affecting their stability and reactivity .

Chroman-2,4-Dione Derivatives

  • Structural Flexibility: Chroman-2,4-dione derivatives exhibit varied substituent effects. For example, 3-(1-(phenylamino)ethylidene)-chroman-2,4-dione shows bond lengths consistent with conjugation between the enamine and dione moieties, enhancing stability .

Xanthene-1,8-Diones

  • Antiproliferative Activity: Bromine-substituted xanthene-1,8-diones (e.g., compound 6 ) exhibit potent activity against HeLa, SW620, and HEpG2 cancer cell lines, with bromine enhancing cytotoxicity through halogen bonding interactions .

Antimicrobial Activity

  • Spiroquinoline-Indoline-Diones: Compounds 4b and 4h show MIC values of 375–3000 µg/mL against Staphylococcus aureus and Candida albicans. Molecular docking studies correlate their activity with strong binding to the 6LU7 protease active site .

Electrochemical and Luminescent Properties

  • Phthalimide Diones: N-phenyl substituents in 4-amino-1H-isoindole-1,3-diones influence reduction potentials. For example, pentafluoro-sulfanyl derivatives (e.g., 4d) undergo irreversible reduction, forming radical anions critical for charge transport in optoelectronic applications .

Coordination Chemistry

  • Metal Complexes: Copper(II) complexes with phenanthroline-5,6-dione ligands exhibit DNA intercalation via MLCT transitions, demonstrated by fluorescence quenching and viscosity changes .

Data Tables

Table 1: Key Physicochemical Properties of Selected Diones

Compound pKa Tautomeric Exchange Rate Bioactivity (IC50/MIC) Reference
Cyclopentane-1,2-dione 8.6 Slow N/A
Chroman-2,4-dione ~4.0 Fast Antioxidant (µM range)
Xanthene-1,8-dione (Br) N/A Moderate 10–50 µM (HeLa)
Spiroquinoline-Indoline-dione N/A N/A 375 µg/mL (S. aureus)

Table 2: Reduction Potentials of Phthalimide Diones

Compound Ered (V) Reversibility Application Reference
4d (SF5 substituent) -1.45 Irreversible Organic electronics
4f (Trimethylphenyl) -1.32 / -1.78 Quasi-reversible Luminescent materials

Q & A

Basic Research Questions

Q. How do I formulate a focused research question for studying the chemical properties of dione?

  • Methodological Approach : Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) and PICO (Population/Problem, Intervention/Exposure, Comparison, Outcome) to structure your question. For example: "How does the diketone structure of this compound (C₄H₆O₂) influence its reactivity in aqueous solutions under varying pH conditions?" Ensure alignment with gaps identified in prior literature (e.g., computational studies vs. experimental data discrepancies) .
  • Data Integration : Conduct a systematic literature review to operationalize variables (e.g., solvent polarity, temperature) and define measurable outcomes (e.g., reaction kinetics, byproduct formation) .

Q. What are best practices for designing experiments to assess this compound’s stability in synthetic pathways?

  • Experimental Design : Use controlled variables (e.g., catalysts, reaction time) and replicate trials to minimize confounding factors. Pilot studies are critical for optimizing conditions (e.g., solvent selection, temperature gradients) .
  • Instrumentation : Employ spectroscopic methods (NMR, IR) for structural analysis and chromatographic techniques (HPLC) for purity assessment. Document calibration protocols to ensure reproducibility .

Q. How should I structure a literature review to contextualize this compound’s applications in organic chemistry?

  • Strategy : Categorize studies by thematic clusters (e.g., synthetic methods, catalytic applications, toxicity profiles). Use citation management tools to track sources and highlight contradictions (e.g., conflicting reports on this compound’s photostability) .
  • Critical Evaluation : Apply criteria like sample size, methodology rigor, and peer-review status to assess credibility. Tabulate key findings (Table 1) to identify trends .

Advanced Research Questions

Q. How can I resolve contradictions between computational models and experimental data on this compound’s reaction mechanisms?

  • Analytical Framework :

  • Perform sensitivity analyses to identify variables causing discrepancies (e.g., solvent effects in DFT simulations vs. lab conditions).
  • Validate computational models using experimental benchmarks (e.g., Gibbs free energy measurements) .
    • Data Triangulation : Combine multiple methods (e.g., kinetic isotope effects, stereochemical analysis) to cross-verify results .

Q. What advanced statistical methods are suitable for analyzing this compound’s dose-response relationships in toxicity studies?

  • Methodology :

  • Use nonlinear regression models (e.g., Hill equation) to quantify EC₅₀ values.
  • Apply Bayesian inference to account for uncertainty in low-dose extrapolation .
    • Validation : Conduct robustness checks via bootstrapping or Monte Carlo simulations .

Q. How do I design a multidisciplinary study to explore this compound’s role in bioorganic and materials science applications?

  • Operationalizing Variables :

  • Define interdisciplinary metrics (e.g., biocompatibility in drug delivery, thermal stability in polymer matrices).
  • Use mixed-methods approaches: Combine in vitro assays (biological activity) with mechanical testing (tensile strength) .
    • Collaborative Protocols : Establish standardized data-sharing formats (e.g., FAIR principles) to align methodologies across labs .

Data Collection and Validation

Q. What strategies minimize bias when collecting spectral data for this compound’s structural characterization?

  • Blinding : Use automated peak assignment algorithms to reduce human error in NMR analysis.
  • Calibration : Regularly validate instruments with reference standards (e.g., deuterated solvents for chemical shift calibration) .

Q. How can I ensure reproducibility in synthesizing this compound derivatives across different laboratories?

  • Documentation : Provide granular details in supplementary materials (e.g., stirring speed, cooling rates).
  • Collaborative Validation : Share raw data via open-access platforms (e.g., Zenodo) and conduct round-robin tests .

Tables for Reference

Table 1 : Key Parameters for this compound’s Reactivity Studies

VariableMeasurement MethodCommon RangesCitation Sources
Solvent PolarityDielectric Constantε = 4–80 (Water)
Reaction RateUV-Vis Spectroscopy0.1–5.0 mM/s
Byproduct YieldGas Chromatography<2% under N₂

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